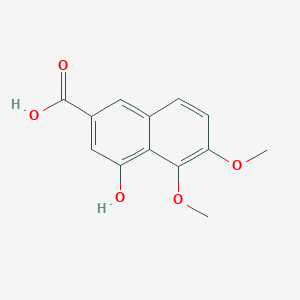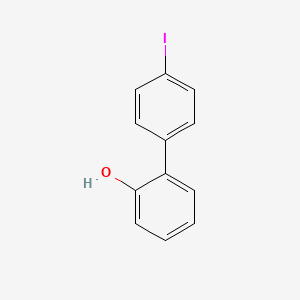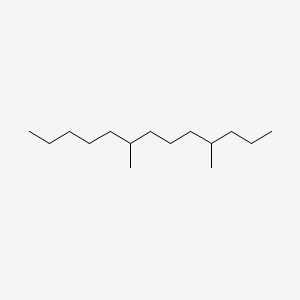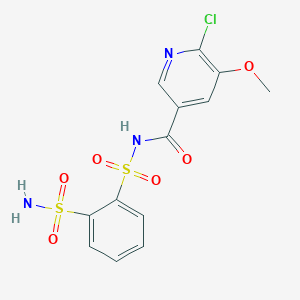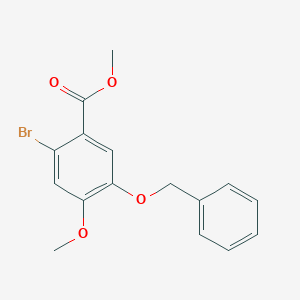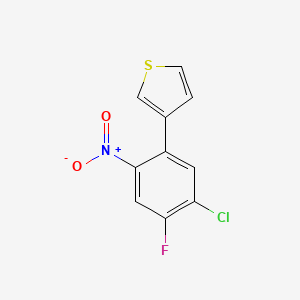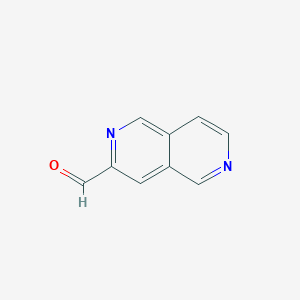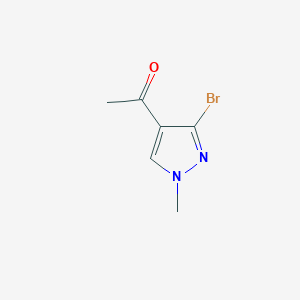
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 4-position.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with ethanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds such as:
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanone group, making it less versatile in certain synthetic applications.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a boronate ester group, which provides different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
1-(3-bromo-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
Clé InChI |
CKTJXIGPQBNOLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
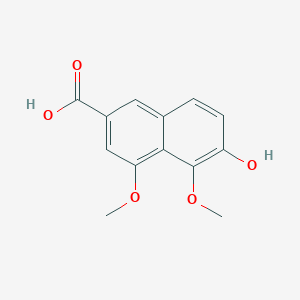
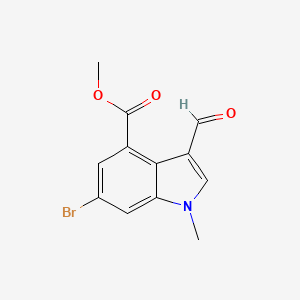
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
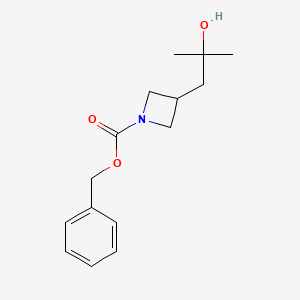
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
